2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester” is a derivative of tryptophan, an essential amino acid. It is commonly used in peptide synthesis as a protecting group for the amino group of tryptophan. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester typically involves the reaction of fluorenylmethyloxycarbonyl chloride with tryptophan in the presence of a base such as sodium bicarbonate. The resulting fluorenylmethyloxycarbonyl-tryptophan is then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the ester .
Industrial Production Methods
In industrial settings, the production of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput reactors allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide .
Common Reagents and Conditions
Base: Piperidine in dimethylformamide is commonly used for deprotection.
Coupling Reagents: Dicyclohexylcarbodiimide and N-hydroxysuccinimide are used for ester formation.
Major Products
The major product formed from the deprotection of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is tryptophan with a free amino group, which can then participate in further peptide coupling reactions .
Scientific Research Applications
Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group for the amino group of tryptophan in solid-phase peptide synthesis.
Drug Development: Facilitates the synthesis of peptide-based drugs by protecting functional groups during synthesis.
Bioconjugation: Used in the preparation of peptide conjugates for various biological studies.
Mechanism of Action
The mechanism of action of fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester involves the protection of the amino group of tryptophan. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing unwanted reactions during peptide synthesis. The protecting group can be removed under basic conditions, revealing the free amino group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another protecting group used in peptide synthesis, but it is acid-labile.
Carbobenzoxy (Cbz): An older protecting group that requires hydrogenolysis for removal.
Uniqueness
Fluorenylmethyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This makes it particularly useful in solid-phase peptide synthesis where acid-labile linkers are used .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.